molecular formula C18H20N2O3S B5696185 N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide

N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide

Cat. No. B5696185
M. Wt: 344.4 g/mol
InChI Key: XOBSECDRLFQITJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide, commonly known as HMB, is a chemical compound that has gained significant attention in the scientific community due to its potential for various applications. HMB is a derivative of benzoic acid and is synthesized through a multi-step process.

Scientific Research Applications

HMB has been extensively studied for its potential applications in various scientific fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. HMB has also been studied for its potential use as a diagnostic tool for detecting cancer and other diseases.

Mechanism of Action

The mechanism of action of HMB is not fully understood. However, it is believed that HMB acts by inhibiting the activity of certain enzymes that are involved in the inflammatory response. HMB has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
HMB has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of various diseases. HMB has also been shown to have a protective effect on the liver and to improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the advantages of using HMB in lab experiments is its low toxicity. HMB has been shown to be relatively safe when used in appropriate doses. However, one of the limitations of using HMB in lab experiments is its limited solubility in water, which can make it difficult to work with.

Future Directions

There are many potential future directions for research on HMB. One area of research could be to further investigate its anti-inflammatory and anti-cancer properties and to identify the specific enzymes that it targets. Another area of research could be to develop new methods for synthesizing HMB that are more efficient and cost-effective. Finally, research could be conducted to investigate the potential use of HMB as a diagnostic tool for detecting cancer and other diseases.

Synthesis Methods

HMB is synthesized through a multi-step process that involves the reaction of 2-hydroxy-4-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. The thiosemicarbazone is then reacted with isopropyl iodide to form the corresponding isopropyl thiosemicarbazone. Finally, the isopropyl thiosemicarbazone is reacted with benzoyl chloride to form HMB.

properties

IUPAC Name

N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-11(2)23-14-7-5-13(6-8-14)17(22)20-18(24)19-15-9-4-12(3)10-16(15)21/h4-11,21H,1-3H3,(H2,19,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBSECDRLFQITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OC(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-4-propan-2-yloxybenzamide

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